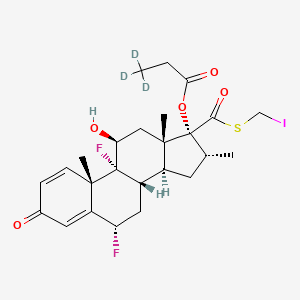![molecular formula C17H15NO4 B13713516 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione, also known as (S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione, is a research chemical with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol. This compound is characterized by its oxazolidine-2,5-dione core structure, which is substituted with a phenylmethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves several steps. One common synthetic route includes the reaction of 4-(Benzyloxy)benzylamine with phosgene to form the corresponding isocyanate, which is then cyclized to produce the oxazolidine-2,5-dione core . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Analyse Chemischer Reaktionen
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions
Wissenschaftliche Forschungsanwendungen
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research on this compound includes its potential use as an anti-inflammatory agent, as well as its role in the development of new drugs for treating various diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione: This compound has a methoxy group instead of a phenylmethoxy group, resulting in different chemical reactivity and biological activity.
4-[(4-Chlorophenyl)methyl]-1,3-oxazolidine-2,5-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C17H15NO4 |
|---|---|
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
4-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(18-17(20)22-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,20) |
InChI-Schlüssel |
PXBOIYCSALTRHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC3C(=O)OC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


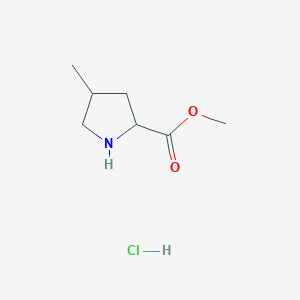


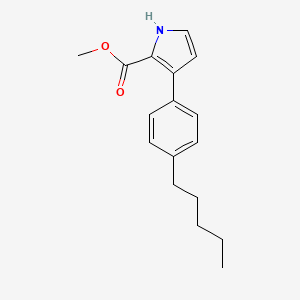
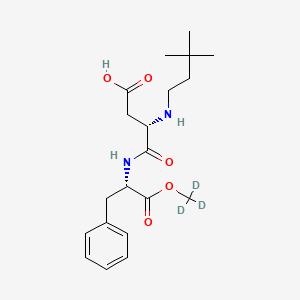
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
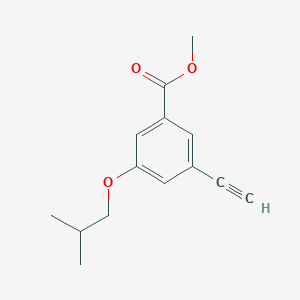

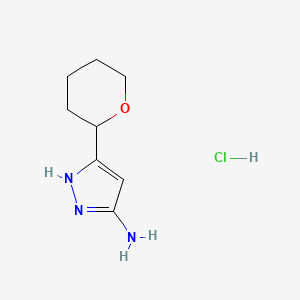

![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
